

Spectroscopic data of isophthalamide (¹H NMR, ¹³C NMR, IR, Mass Spec)

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An In-depth Technical Guide to the Spectroscopic Data of Isophthalamide

This guide provides a comprehensive overview of the spectroscopic data for **isophthalamide** (benzene-1,3-dicarboxamide), a key chemical intermediate in the synthesis of polymers and pharmaceuticals. The following sections detail its characterization by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **isophthalamide**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of **isophthalamide** was acquired in DMSO-d6 at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm).



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.429	Singlet	1H	Ar-H (Position 2)
8.12	Broad Singlet	2H	-CONH ₂
8.041	Doublet	2H	Ar-H (Positions 4, 6)
7.570	Triplet	1H	Ar-H (Position 5)
7.54	Broad Singlet	2H	-CONH2

Data sourced from ChemicalBook.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The 13 C NMR spectrum of **isophthalamide** was recorded in DMSO-d6. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
167.61	C=O (Amide Carbonyl)
134.41	Ar-C (Quaternary)
130.04	Ar-CH
128.20	Ar-CH
126.75	Ar-CH

Data sourced from ChemicalBook.[1]

IR (Infrared) Spectroscopy Data

The infrared spectrum of **isophthalamide** is typically obtained from a sample prepared as a KBr pellet or a Nujol mull.[2][3] The following table lists the characteristic absorption bands.



Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3350 - 3150	Strong, Broad	N-H Stretch (Amide)
3050 - 3000	Medium	C-H Stretch (Aromatic)
~1650	Strong	C=O Stretch (Amide I Band)
~1620	Medium	N-H Bend (Amide II Band)
1600, 1485	Medium-Weak	C=C Stretch (Aromatic Ring)
~750	Strong	C-H Bend (Aromatic, metadisubstituted)

Mass Spectrometry (MS) Data

The mass spectrum of **isophthalamide** provides information about its molecular weight and fragmentation pattern. The molecular weight of **isophthalamide** ($C_8H_8N_2O_2$) is 164.16 g/mol . [2][3]

m/z	Relative Intensity	Assignment
164	High	Molecular Ion [M]+
148	Moderate	[M - NH ₂] ⁺

Data sourced from PubChem.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

• A sample of approximately 5-10 mg of **isophthalamide** is accurately weighed.



- The sample is dissolved in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

- The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz).
- The sample is placed in the spectrometer.
- Standard acquisition parameters are set, including a sufficient number of scans to achieve a
 good signal-to-noise ratio.
- The resulting Free Induction Decay (FID) is Fourier transformed to obtain the ¹H NMR spectrum.
- The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).

¹³C NMR Spectroscopy:

- The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz).
- A proton-decoupled ¹³C NMR spectrum is acquired.[5] This simplifies the spectrum by removing C-H coupling.
- A longer acquisition time or a greater number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- The FID is processed similarly to the 1H spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d6 ($\delta \approx 39.52$ ppm).

Infrared (IR) Spectroscopy

KBr Pellet Method:



- Approximately 1-2 mg of isophthalamide is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[6]
- The mixture is transferred to a pellet press.
- A high pressure is applied to form a thin, transparent pellet.
- The pellet is placed in the sample holder of the IR spectrometer.
- A background spectrum of the empty sample holder is first recorded.
- The IR spectrum of the sample is then recorded.

Thin Solid Film Method:

- A small amount of isophthalamide (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[7]
- A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[7]
- The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[7]
- The salt plate is placed in the spectrometer, and the spectrum is obtained.[7]

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- A dilute solution of isophthalamide is prepared in a suitable volatile solvent, such as methanol or acetonitrile. The concentration is typically around 1 mg/mL, which is then further diluted.[8]
- The sample solution is introduced into the mass spectrometer, often via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

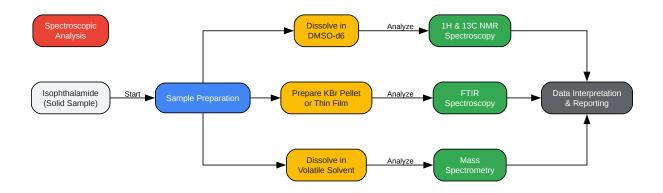
Ionization and Analysis:



- The sample molecules are ionized. Electron Impact (EI) is a common method where a highenergy electron beam knocks an electron off the molecule to form a radical cation.[9][10]
- The resulting ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]
- A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **isophthalamide**.



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Caption: Workflow for Spectroscopic Analysis of Isophthalamide.

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